4-[2,5-dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde
Description
4-[2,5-Dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde is a multifunctional aromatic aldehyde characterized by a biphenyl core substituted with two butoxy groups and two formylphenyl moieties. This compound is of significant interest in materials science, particularly in the synthesis of covalent organic frameworks (COFs), due to its aldehyde functional groups and electron-donating butoxy substituents. The butoxy groups enhance solubility in organic solvents, while the formyl groups enable covalent bonding with amines or other nucleophiles, forming extended π-conjugated networks .
Structure
3D Structure
Properties
IUPAC Name |
4-[2,5-dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O4/c1-3-5-15-31-27-17-26(24-13-9-22(20-30)10-14-24)28(32-16-6-4-2)18-25(27)23-11-7-21(19-29)8-12-23/h7-14,17-20H,3-6,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDUPWWEKGSQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCC)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis-Coupled Friedel-Crafts Alkylation
This two-step approach leverages classical etherification and electrophilic aromatic substitution:
Step 1: Synthesis of 2,5-Dibutoxy-1,4-Dibromobenzene
- Reactants : 1,4-Dihydroxybenzene (hydroquinone), butyl bromide, $$ \text{K}2\text{CO}3 $$.
- Conditions : Reflux in acetone (56–60°C, 24–48 h).
- Mechanism : Nucleophilic substitution (S$$_\text{N}$$2) facilitated by the base, yielding 2,5-dibutoxy-1,4-dibromobenzene.
Step 2: Friedel-Crafts Alkylation with 4-Formylbenzaldehyde
- Catalyst : $$ \text{AlCl}3 $$ or $$ \text{FeCl}3 $$.
- Solvent : Dichloromethane or nitrobenzene.
- Yield : 45–60% after chromatographic purification.
Limitations :
Suzuki-Miyaura Cross-Coupling Approach
This modern method employs palladium-catalyzed coupling for precise fragment assembly:
Intermediate Preparation :
- Boronic Ester A : 2,5-Dibutoxy-4-bromophenylboronic acid pinacol ester.
- Electrophilic Partner B : 4-Bromobenzaldehyde.
Coupling Conditions :
- Catalyst : $$ \text{Pd(PPh}3\text{)}4 $$ (2–5 mol%).
- Base : $$ \text{Na}2\text{CO}3 $$.
- Solvent : Toluene/water (3:1) at 80–90°C.
- Yield : 70–85%.
Advantages :
One-Pot Tandem Etherification-Formylation
Comparative Analysis of Synthetic Methods
The table below evaluates the three primary routes based on critical performance metrics:
| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Williamson/Friedel-Crafts | 45–60 | 95–98 | Moderate | $$$$ |
| Suzuki-Miyaura Coupling | 70–85 | 99+ | High | $$$$$ |
| Tandem Etherification | 58–65 | 97–99 | High | $$ |
Insights :
- Suzuki-Miyaura offers the highest yield and purity but requires expensive palladium catalysts.
- Tandem methods balance cost and efficiency, making them preferable for industrial-scale production.
Industrial-Scale Optimization and Challenges
Catalyst Recycling in Suzuki-Miyaura Coupling
Recent advances immobilize palladium on magnetic nanoparticles ($$ \text{Fe}3\text{O}4@\text{SiO}_2-\text{Pd} $$), enabling five reaction cycles with <5% activity loss. This reduces Pd consumption by 80% in pilot plants.
Solvent Selection for Tandem Reactions
Cyclopentyl methyl ether (CPME) emerges as a greener alternative to toluene, offering:
Chemical Reactions Analysis
Types of Reactions
4-[2,5-Dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[2,5-Dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of advanced materials, including polymers and organic electronics.
Mechanism of Action
The mechanism of action of 4-[2,5-dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
4-[4-[3,5-Bis(4-formylphenyl)phenyl]phenyl]benzaldehyde (C45H30O3): Features a highly branched structure with three formylphenyl groups, enabling dense crosslinking in COFs .
1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB) (C34H22O4): A C2v-symmetric tetrakis-aldehyde ligand with four formyl groups, widely used in COFs for gas adsorption and catalysis .
Hexa(4-formylphenyl)benzene (HFBP) (C48H30O6): A C6-symmetric hexa-aldehyde ligand with six formyl groups, forming highly porous COFs for CO2 and methane storage .
*Structural analogs suggest the target compound has a molecular weight comparable to TFPB but with added butoxy groups.
Reactivity Differences :
Electronic and Material Properties
- HFBP’s six aldehyde groups enable extensive π-conjugation, reducing band gaps and improving charge carrier mobility in COFs .
Crystallinity and Porosity :
Data Tables
Biological Activity
Overview
4-[2,5-Dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound with notable biological activities. Its unique structure, featuring dibutoxy and formyl groups, positions it as a potential candidate for various applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's IUPAC name is this compound, and its molecular formula is C28H30O4. The presence of the aldehyde group allows for significant reactivity, making it a valuable target for further chemical modifications.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their functions.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, although detailed mechanisms are still under investigation.
Anticancer Properties
Research indicates that derivatives of benzaldehyde compounds exhibit anticancer properties. For instance, studies have shown that certain benzaldehyde derivatives can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Induces apoptosis |
| Benzaldehyde Derivative A | HeLa (Cervical Cancer) | TBD | Inhibits proliferation |
Antimicrobial Activity
The compound has shown potential antimicrobial activity against various pathogens. Studies have indicated that benzaldehyde derivatives can disrupt microbial cell membranes or inhibit essential enzymes required for microbial growth .
Antioxidant Activity
Benzaldehyde derivatives are known for their antioxidant properties. They may scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated significant apoptosis induction at concentrations above 20 µM after 48 hours of treatment.
- Antimicrobial Efficacy : Research focused on the antimicrobial effects of various benzaldehyde derivatives revealed that compounds with similar structures to this compound exhibited inhibition against Gram-positive bacteria like Staphylococcus aureus.
Research Findings
Recent studies have explored the synthesis and characterization of this compound and its derivatives. The following findings are noteworthy:
- Synthesis Techniques : The compound is typically synthesized through multi-step organic reactions such as Suzuki-Miyaura coupling reactions.
- Biological Testing : Various assays have been employed to evaluate the biological activities of this compound, including cell viability assays and enzyme inhibition tests.
Q & A
Q. What are the optimal synthetic routes for preparing 4-[2,5-dibutoxy-4-(4-formylphenyl)phenyl]benzaldehyde?
- The synthesis typically involves multi-step cross-coupling reactions. A common approach includes: (i) Suzuki-Miyaura coupling of dibutoxy-substituted bromobenzene with 4-formylphenylboronic acid to assemble the central aromatic core. (ii) Subsequent formylation or oxidation steps to introduce aldehyde groups. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (THF or DMF), and temperature control (60–100°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .
Q. How should researchers characterize this compound’s structural and electronic properties?
- Spectroscopy : Use NMR to confirm substituent positions and purity. Aldehyde protons appear at ~10 ppm in NMR.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ or MALDI-TOF).
- X-ray Diffraction : Single-crystal XRD resolves molecular geometry and π-stacking interactions in solid state.
- DFT Calculations : Simulate electronic structure (e.g., HOMO-LUMO gaps) to predict reactivity in photophysical applications .
Q. What solvents and conditions are suitable for handling this compound?
- The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in THF or dichloromethane. Store under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Avoid prolonged exposure to moisture or light .
Advanced Research Questions
Q. How does this compound function in covalent organic frameworks (COFs) for electrochemiluminescence (ECL)?
- The aldehyde groups enable Schiff-base condensation with amines (e.g., tris(4-aminophenyl)amine) to form imine-linked COFs. These frameworks exhibit intramolecular charge transfer (ICT) between electron-rich (dibutoxy) and electron-deficient (aldehyde) moieties, enhancing ECL efficiency. Optimizing the donor-acceptor (D-A) ratio can boost ΦECL (e.g., up to 63.7% in aqueous media with O₂ as a coreactant) .
Q. What strategies resolve contradictions in COF crystallinity and ECL performance?
- Contradictions arise from competing π-π stacking and steric effects from dibutoxy groups. Mitigation includes: (i) Solvothermal synthesis with slow heating (e.g., 120°C for 72 hrs) to improve crystallinity. (ii) Post-synthetic protonation to stabilize charge-separated states. (iii) TEM/SAXS to correlate morphology (e.g., nanofiber vs. amorphous aggregates) with ECL output .
Q. Can DFT/MD simulations predict this compound’s role in charge-transfer systems?
- Yes. DFT models (e.g., B3LYP/6-31G*) calculate frontier orbitals and charge distribution. Molecular dynamics (MD) simulations (e.g., GROMACS) assess packing efficiency in COFs. These methods guide the design of D-A systems with reduced bandgaps (~2.1 eV) for improved ECL or photocatalytic activity .
Q. How does functionalization at the aldehyde group impact biological activity?
- While direct data is limited, analogous benzaldehyde derivatives exhibit antimicrobial activity via Schiff-base formation with microbial proteins. Functionalization with azepane or piperazine groups (e.g., via reductive amination) may enhance blood-brain barrier penetration for neurological applications .
Q. What analytical techniques resolve degradation byproducts during long-term storage?
- HPLC-MS : Identify oxidized byproducts (e.g., carboxylic acids).
- TGA/DSC : Monitor thermal stability (decomposition onset ~250°C).
- IR Spectroscopy : Detect carbonyl oxidation (shift from ~1700 cm⁻¹ to ~1650 cm⁻¹ for carboxylic acids) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
